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Compound of Interest

Compound Name: Zandelisib

Cat. No.: B611922

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the safety and efficacy of Zandelisib and Umbralisib, two kinase
inhibitors developed for the treatment of B-cell malignancies. This analysis is based on
available clinical trial data and published research.

Executive Summary

Zandelisib, a selective phosphatidylinositol 3-kinase delta (PI3Kd) inhibitor, and Umbralisib, a
dual inhibitor of PI3Kd and casein kinase 1 epsilon (CK1g), have both been investigated for the
treatment of relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma
(MZL). While both showed initial promise, their development and regulatory pathways have
diverged significantly. Umbralisib received accelerated FDA approval but was later withdrawn
due to safety concerns, specifically an increased risk of death observed in a clinical trial.[1][2]
[3] The development of Zandelisib for B-cell malignancies has been discontinued outside of
Japan after the FDA discouraged a marketing application based on single-arm trial data,
emphasizing the need for randomized clinical trials.[4] This guide synthesizes the available
data to offer a comparative perspective on their safety and efficacy.

Mechanism of Action

Both Zandelisib and Umbralisib target the PI3Kd signaling pathway, which is crucial for the
proliferation and survival of malignant B-cells.[5][6]
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Zandelisib is a selective inhibitor of the PI3K delta isoform.[5] By specifically targeting PI3KJ,
which is predominantly expressed in leukocytes, Zandelisib aims to minimize off-target effects
and improve tolerability.[5] Inhibition of PI3Kd blocks downstream signaling, including the
AKT/mTOR pathway, leading to apoptosis of malignant B-cells.[5]

Umbralisib is a dual inhibitor, targeting both PI3Kd and casein kinase 1 epsilon (CK1g).[6][7]
The inhibition of PI3Kd disrupts B-cell receptor signaling, essential for lymphoma progression.
[8] The additional inhibition of CK1g is believed to play a role in the pathogenesis of cancer
cells, including lymphoid malignancies.[6]
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Fig. 1: Simplified signaling pathways targeted by Zandelisib and Umbralisib.

Efficacy Data

Direct head-to-head comparison data from a randomized clinical trial is not available. The
following tables summarize efficacy data from key clinical trials for each drug in patients with
relapsed or refractory follicular lymphoma.

Zandelisib Efficacy in Relapsed/Refractory Follicular

Lymphoma (TIDAL study)

Endpoint Result (n=91) Citation
Overall Response Rate (ORR)  70.3% [9]
Complete Response (CR) Rate  35.2% 9]
Partial Response (PR) Rate 35.2% 9]
Disease Control Rate 85% [9]

Median Duration of Response Not Reached (at median

[10][11]
(DOR) follow-up of 8.4 months)

Umbralisib Efficacy in Relapsed/Refractory Follicular

Lymphoma (UNITY-NHL study)

Endpoint Result (n=117) Citation
Overall Response Rate (ORR)  43% [12][13]
Complete Response (CR) Rate 3% [12][13]
Partial Response (PR) Rate 40%

Median Duration of Response

11.1 months [13]
(DOR)

Safety and Tolerability Profile
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The safety profiles of Zandelisib and Umbralisib show some overlap, characteristic of PI3K

inhibitors, but also key differences.

Zandelisib Adverse Events (TIDAL study)

Zandelisib was administered on an intermittent dosing schedule to mitigate immune-related

adverse events.[14]

Adverse Event (All

Grades, 210%) Percentage Grade 3-4 Citation
Diarrhea 37% 6% [14]
Nausea 22% 0% [14]
Pyrexia 19% 2% [14]
Fatigue 19% 0% [14]
Abdominal Pain 16% 1% [14]
Neutropenia Not specified Not specified [15]
Decreased Appetite Not specified Not specified [15]
Constipation Not specified Not specified [15]
Rash Not specified 3.3% [10][15]
Anemia Not specified Not specified [15]

Adverse Events of Special Interest (AESI) - Grade 3-4:

Colitis: 1.7-3%[10][14]
Stomatitis: 2.5-3%][14][15]
Pneumonia/Lung Infections: 4-5%][14][16]
ALT/AST Elevation: 1.7-2%[10][16]

Non-infectious pneumonitis: 0.8-1%[10][14]
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The discontinuation rate due to drug-related adverse events was 9.9%.[10]

Umbralisib Adverse Events (UNITY-NHL and other

studies)

Adverse Event (Most o

Grade 3-4 Citation
Common)
Increased creatinine 0.5% [1][17]
Diarrhea-colitis 10.1% [1][17]
Fatigue 3.4% [1][17]
Nausea 0.5% [1][17]
Neutropenia 11.5% [1][17]
Transaminase elevation

7.2%16.7% [17]
(AST/ALT)
Musculoskeletal pain Not specified [1]
Anemia Not specified [1]
Thrombocytopenia Not specified [1]
Upper respiratory tract
) PP ) P Y Not specified [1]
infection
Vomiting 0.5% [17]
Abdominal pain Not specified [1]
Decreased appetite 1.9% [17]
Rash Not specified [1]

Serious Adverse Events: Umbralisib was associated with a possible increased risk of death.[1]

[2][3] Other serious adverse events included severe infections, neutropenia, and severe

diarrhea.[18] The FDA withdrew its approval for Umbralisib due to these safety concerns.[1][2]

[3]
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Experimental Protocols
Zandelisib: TIDAL Study (NCT03768505)

The TIDAL study was a Phase 2 trial evaluating Zandelisib in patients with relapsed/refractory
follicular lymphoma who had received at least two prior therapies.[9][10]
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Fig. 2: TIDAL study experimental workflow for Zandelisib.

Umbralisib: UNITY-NHL Study (NCT02793583)

The approval of Umbralisib was based on two single-arm cohorts of the UNITY-NHL trial.[12]
[13] The follicular lymphoma cohort included patients who had received at least two prior

systemic therapies.[12]

Relapsed/Refractory Follicular Lymphoma Umbralisib 800mg daily Iirlmary Endpoints:
(=2 prior systemic therapies) (until disease progression or unacceptable toxicity) Overal Response Rate (ORR)
- Duration of Response (DOR)

Click to download full resolution via product page

Fig. 3: UNITY-NHL study experimental workflow for Umbralisib.

Conclusion

Zandelisib and Umbralisib, while both targeting the PI3K& pathway, present distinct profiles.
The intermittent dosing schedule of Zandelisib in the TIDAL trial was designed to manage the
class-specific toxicities of PI3Kd inhibitors and demonstrated a notable overall response rate in
relapsed/refractory follicular lymphoma.[9][14] However, the lack of randomized, controlled data

has been a significant hurdle in its regulatory path outside of Japan.[4]

In contrast, Umbralisib's dual-inhibition mechanism did not translate into a favorable long-term
safety profile. Despite achieving accelerated FDA approval, subsequent data from the UNITY-
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CLL trial revealed a concerning increase in the risk of death, leading to its withdrawal from the
market.[1][2][3] This underscores the critical importance of long-term safety data from
randomized controlled trials for this class of drugs.

For researchers and drug development professionals, the divergent trajectories of Zandelisib
and Umbralisib highlight the ongoing challenges in developing PI3K inhibitors. While efficacy in
targeting B-cell malignancies is evident, optimizing the therapeutic window to ensure patient
safety remains a paramount objective. Future research will likely focus on refining dosing
strategies, identifying predictive biomarkers for both efficacy and toxicity, and exploring novel
combinations to enhance the benefit-risk profile of this important class of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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